N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide
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Overview
Description
“N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide” is a chemical compound that has been studied for its potential applications in various fields . It is an ABA-mimicking ligand that has been found to bind directly to the PYR/PYL family of ABA receptors, resulting in inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .
Molecular Structure Analysis
The molecular structure of this compound involves a total of 51 bonds, including 25 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), and 1 tertiary amide (aliphatic) .Scientific Research Applications
Synthesis of Constrained ACC Derivatives
A significant application of compounds related to N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is in the synthesis of constrained amino acid derivatives, such as the 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives. These compounds represent a new type of heterocyclic system, offering potential in drug design due to their unique structural properties. For instance, the reaction of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with acetic anhydride leads to oxazolo[3,4-a]quinolin-3-one derivatives, which, through cyclopropanation processes, yield doubly constrained 1-aminocyclopropane-1-carboxylic acid systems. These novel compounds could be valuable in medicinal chemistry for creating new therapeutic agents (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Heterocyclic Derivative Synthesis via Catalytic Reactions
Another application is found in the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. Compounds like prop-2-ynyl alpha-ketoamides are transformed into various heterocyclic derivatives including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives under oxidative carbonylation conditions. These reactions highlight the versatility of this compound related compounds in synthesizing diverse heterocyclic structures that could have applications in drug discovery and development (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Antimicrobial Studies
Further research into fluoroquinolone-based 4-thiazolidinones derived from similar compounds demonstrates the potential antimicrobial applications. These derivatives are synthesized through structural variations and screened for antifungal and antibacterial activities. Such studies contribute to the ongoing search for new antimicrobial agents, indicating that derivatives of this compound might serve as valuable leads in the development of novel antibiotics (Patel & Patel, 2010).
Mechanism of Action
Target of Action
The primary target of this compound is the PYR/PYL family of ABA receptors . These receptors play a crucial role in the plant’s response to drought and other abiotic stresses .
Mode of Action
The compound acts as an ABA-mimicking ligand , binding directly to the PYR/PYL family of ABA receptors . This binding results in the inhibition of type 2C phosphatases (PP2C) and the activation of downstream ABA signaling . The compound mediates a gate-latch-lock interacting network, a structural feature that is conserved in the ABA-bound receptor/PP2C complex .
Biochemical Pathways
The compound affects the ABA signaling pathway . By inhibiting PP2C, it allows for the activation of downstream ABA signaling . This signaling pathway plays a vital role in helping plants overcome abiotic stresses such as drought, cold, and soil salinity .
Result of Action
The activation of the ABA signaling pathway by this compound has several effects at the molecular and cellular levels. It can inhibit seed germination, prevent leaf water loss, and promote drought resistance in plants .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, abiotic stresses such as drought, cold, and soil salinity can affect the compound’s effectiveness . .
Properties
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-9-18-14-7-6-13(17-16(20)11-3-4-11)10-12(14)5-8-15(18)19/h6-7,10-11H,2-5,8-9H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXFQPLHYXDDBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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